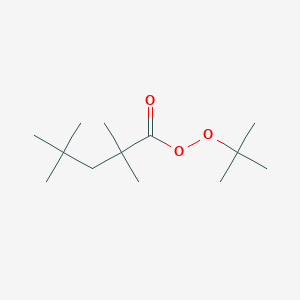
tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate is an organic peroxide compound known for its use as a radical initiator in polymerization reactions. This compound is characterized by its high thermal stability and ability to decompose at elevated temperatures to produce free radicals, which are essential for initiating polymerization processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate can be synthesized through the reaction of tert-butyl hydroperoxide with 2,2,4,4-tetramethylpentane. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the formation of the peroxide bond. The reaction conditions often include maintaining a low temperature to prevent premature decomposition of the peroxide.
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor under controlled conditions. The reaction mixture is then subjected to purification steps to isolate the desired peroxide compound. The final product is often stabilized with inhibitors to prevent decomposition during storage and transportation.
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate primarily undergoes decomposition reactions to generate free radicals. These radicals can then participate in various types of reactions, including:
Oxidation: The peroxide can oxidize substrates by transferring oxygen atoms.
Reduction: In the presence of reducing agents, the peroxide bond can be cleaved to form alcohols.
Substitution: The generated radicals can substitute hydrogen atoms in organic molecules, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include:
Catalysts: Sulfuric acid, phosphoric acid
Solvents: Organic solvents like benzene, toluene
Conditions: Elevated temperatures (typically above 100°C) to induce decomposition
Major Products Formed
The major products formed from the decomposition of this compound include tert-butyl alcohol and various organic radicals that can further react to form polymers or other organic compounds.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate has a wide range of applications in scientific research, including:
Chemistry: Used as a radical initiator in polymerization reactions to synthesize polymers with specific properties.
Biology: Employed in studies involving oxidative stress and radical-induced damage to biological molecules.
Medicine: Investigated for its potential use in drug delivery systems where controlled release of radicals is required.
Industry: Utilized in the production of plastics, rubbers, and other polymeric materials.
Wirkmechanismus
The mechanism of action of tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate involves the homolytic cleavage of the peroxide bond at elevated temperatures, leading to the formation of free radicals. These radicals can initiate polymerization by attacking monomer units, resulting in the formation of polymer chains. The molecular targets and pathways involved in this process include the interaction of radicals with double bonds in monomers, leading to chain propagation and polymer growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Di-tert-butyl peroxide
- tert-Butyl hydroperoxide
- 2,2,4,4-Tetramethylpentane
Uniqueness
tert-Butyl 2,2,4,4-tetramethylpentaneperoxoate is unique due to its high thermal stability and ability to generate radicals at relatively high temperatures. This makes it particularly useful in industrial applications where controlled radical generation is essential. Compared to other similar compounds, it offers a balance between stability and reactivity, making it a preferred choice for specific polymerization processes.
Eigenschaften
CAS-Nummer |
54043-00-4 |
|---|---|
Molekularformel |
C13H26O3 |
Molekulargewicht |
230.34 g/mol |
IUPAC-Name |
tert-butyl 2,2,4,4-tetramethylpentaneperoxoate |
InChI |
InChI=1S/C13H26O3/c1-11(2,3)9-13(7,8)10(14)15-16-12(4,5)6/h9H2,1-8H3 |
InChI-Schlüssel |
AAHDQHSJPIALAI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(C)(C)C(=O)OOC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


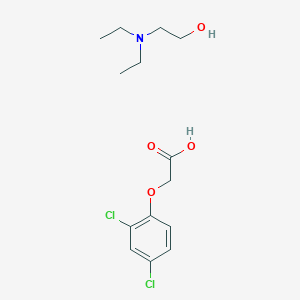
![1,4-Dimethylbicyclo[2.2.2]octane](/img/structure/B14637191.png)

![[(2,2-Dichloro-1,1-difluoroethyl)sulfanyl]benzene](/img/structure/B14637200.png)
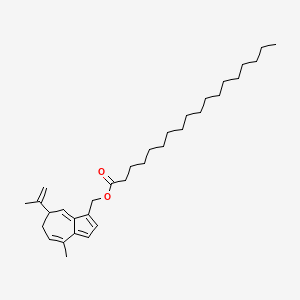
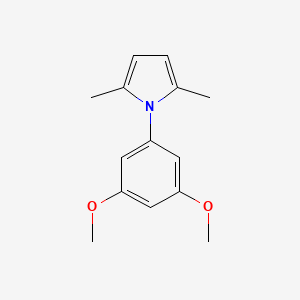
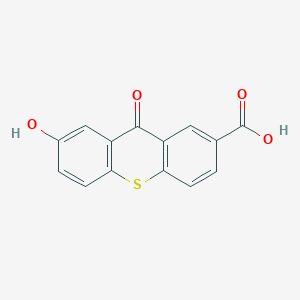
![Ethanol, 2-[2-(2-pyridinyloxy)ethoxy]-](/img/structure/B14637219.png)
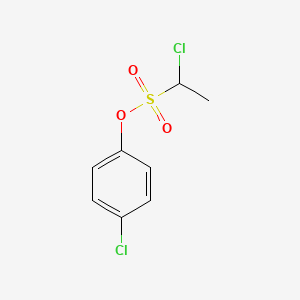
![2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol](/img/structure/B14637229.png)
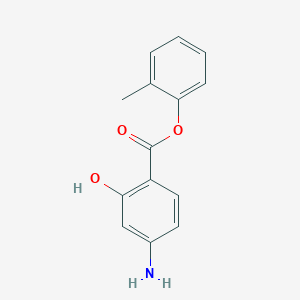


![4,4,6-Trimethyl-2-[m-chlorophenylamino]-5,6-dihydro-4H-1,3-thiazine](/img/structure/B14637256.png)
